molecular formula C13H16FNO2 B3040392 trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate CAS No. 1980007-30-4

trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

Cat. No.: B3040392
CAS No.: 1980007-30-4
M. Wt: 237.27
InChI Key: FOATVYJZLYYGOO-MNOVXSKESA-N
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Description

Trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate, also known as TFBAC, is a chemical compound that has been widely studied for its potential applications in various fields of science. TFBAC is a heterocyclic organic compound that contains an aziridine ring, which is a three-membered cyclic amine with a high degree of reactivity.

Scientific Research Applications

  • Synthesis and Ring Openings of Aziridines : Research by Armstrong and Ferguson (2012) highlights the synthesis of tert-Butyl cinnamates aziridinated with high trans-selectivity, demonstrating their utility as versatile synthetic building blocks for selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

  • Iridium-Catalyzed Aziridination : Kubo, Sakaguchi, and Ishii (2000) developed a three-component coupling reaction utilizing [Ir(cod)Cl]2 as a catalyst under mild conditions for the aziridination of aliphatic aldehydes, amines, and ethyl diazoacetate. This method efficiently produces aziridine derivatives, such as 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine (Kubo, Sakaguchi, & Ishii, 2000).

  • Synthesis of tert-butyl Aziridine-1-carboxylate Derivatives : Jähnisch (1997) describes the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which can potentially be a building block for amino alcohols and polyamines (Jähnisch, 1997).

  • Ring-Opening Reactions of Aziridines : A study by Manaka et al. (2007) explored nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates using O-nucleophiles and aromatic C-nucleophiles, demonstrating the influence of substrates and conditions on stereospecificity (Manaka et al., 2007).

  • Practical Synthesis of Aziridine Derivatives : Xu and Appella (2006) developed a practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate via aziridine opening, showcasing its potential utility as a scaffold for chiral ligands (Xu & Appella, 2006).

  • Synthesis of Fluorocyclopropane Derivatives : Toyota et al. (1996) described a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid starting from tert-butyl acrylate, illustrating the potential for fluorinated compounds in organic synthesis (Toyota et al., 1996).

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVYJZLYYGOO-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

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